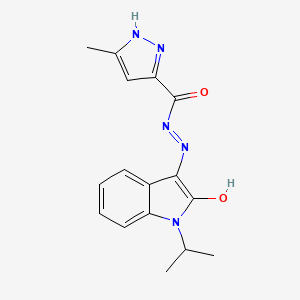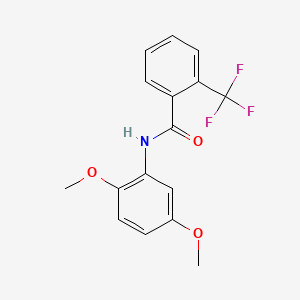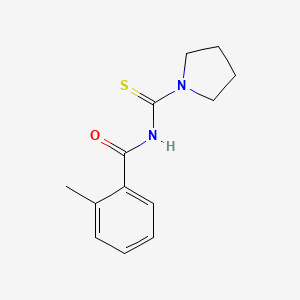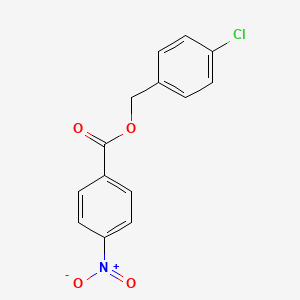![molecular formula C16H16N4O2 B5797099 5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B5797099.png)
5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide is a synthetic compound that has been studied for its potential use in scientific research. The compound is also known as MPEP and has been found to have a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5).
Mécanisme D'action
MPEP acts as a selective antagonist of mGluR5 by binding to the receptor and preventing its activation by glutamate. This action leads to a decrease in the activity of mGluR5, which has been shown to have several effects on neuronal function. Studies have shown that MPEP can decrease excitatory synaptic transmission, reduce long-term potentiation, and improve cognitive function in animal models.
Biochemical and Physiological Effects
MPEP has been found to have several biochemical and physiological effects. The compound has been shown to decrease the activity of mGluR5, which can lead to a reduction in glutamate release and a decrease in excitatory synaptic transmission. MPEP has also been found to reduce long-term potentiation, which is a process involved in learning and memory. Studies have shown that MPEP can improve cognitive function in animal models, suggesting that it may have potential therapeutic applications for cognitive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MPEP has several advantages for use in lab experiments. The compound has been extensively studied and has a well-characterized mechanism of action. MPEP is also selective for mGluR5, which allows for specific targeting of this receptor subtype. However, there are also limitations to the use of MPEP in lab experiments. The compound has a relatively short half-life, which can make it difficult to maintain a consistent concentration over time. Additionally, MPEP has poor solubility in water, which can limit its use in certain experimental conditions.
Orientations Futures
There are several possible future directions for research involving MPEP. One area of interest is the potential therapeutic applications of the compound for cognitive disorders. Studies have shown that MPEP can improve cognitive function in animal models, suggesting that it may have potential for treating disorders such as Alzheimer's disease. Another area of interest is the development of new compounds that are more potent and selective than MPEP. These compounds could be used to further investigate the role of mGluR5 in neuronal function and potentially lead to the development of new therapeutics.
Méthodes De Synthèse
The synthesis of MPEP involves several steps, including the reaction of 4-methylbenzyl chloride with 1H-pyrazole-3-carboxylic acid to form 1-(4-methylbenzyl)-1H-pyrazole-3-carboxylic acid. This intermediate is then reacted with isoxazole-3-carboxylic acid to form 5-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide. The final product is purified using column chromatography.
Applications De Recherche Scientifique
MPEP has been extensively studied for its potential use in scientific research. The compound has been found to be a selective antagonist of mGluR5, which is a subtype of the metabotropic glutamate receptor. mGluR5 is involved in several physiological processes, including synaptic plasticity, learning, and memory. MPEP has been used in studies to investigate the role of mGluR5 in these processes.
Propriétés
IUPAC Name |
5-methyl-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-3-5-13(6-4-11)10-20-8-7-15(18-20)17-16(21)14-9-12(2)22-19-14/h3-9H,10H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZJDJMLUFFBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenoxy)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5797029.png)

![2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5797035.png)






![N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5797079.png)


